molecular formula C9H8FNO B15232926 6-Fluoro-1,2-dihydroquinolin-3(4H)-one

6-Fluoro-1,2-dihydroquinolin-3(4H)-one

Cat. No.: B15232926
M. Wt: 165.16 g/mol
InChI Key: BWPYAGHZQKRENR-UHFFFAOYSA-N
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Description

6-Fluoro-1,2-dihydroquinolin-3(4H)-one is a fluorinated derivative of quinolinone, a class of compounds known for their diverse biological activities. This compound features a fluorine atom at the sixth position and a carbonyl group at the third position within the quinolinone structure. The presence of the fluorine atom can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1,2-dihydroquinolin-3(4H)-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable precursor, such as 6-fluoroaniline.

    Cyclization: The precursor undergoes cyclization to form the quinolinone core. This can be achieved through various methods, including the Pfitzinger reaction, which involves the condensation of an aniline derivative with an aldehyde or ketone in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1,2-dihydroquinolin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolin-3(4H)-one derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, yielding 6-fluoro-1,2-dihydroquinolin-3-ol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed in the presence of a suitable base.

Major Products

    Oxidation: Quinolin-3(4H)-one derivatives.

    Reduction: 6-Fluoro-1,2-dihydroquinolin-3-ol.

    Substitution: Various substituted quinolinone derivatives.

Scientific Research Applications

6-Fluoro-1,2-dihydroquinolin-3(4H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying fluorine’s effects on chemical reactivity.

    Biology: The compound’s biological activities, such as antimicrobial and anticancer properties, are of interest for drug discovery and development.

    Medicine: Potential therapeutic applications include the development of new pharmaceuticals targeting specific diseases.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Fluoro-1,2-dihydroquinolin-3(4H)-one depends on its specific biological target. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity. The fluorine atom can enhance binding affinity to molecular targets by increasing lipophilicity and improving metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    Quinolin-3(4H)-one: Lacks the fluorine atom, resulting in different chemical and biological properties.

    6-Chloro-1,2-dihydroquinolin-3(4H)-one: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and activity.

    6-Methyl-1,2-dihydroquinolin-3(4H)-one: Features a methyl group, which affects steric and electronic properties.

Uniqueness

6-Fluoro-1,2-dihydroquinolin-3(4H)-one is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity, biological activity, and pharmacokinetic properties compared to non-fluorinated analogs. The fluorine atom’s electronegativity and small size contribute to these distinctive characteristics.

Properties

Molecular Formula

C9H8FNO

Molecular Weight

165.16 g/mol

IUPAC Name

6-fluoro-2,4-dihydro-1H-quinolin-3-one

InChI

InChI=1S/C9H8FNO/c10-7-1-2-9-6(3-7)4-8(12)5-11-9/h1-3,11H,4-5H2

InChI Key

BWPYAGHZQKRENR-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)CNC2=C1C=C(C=C2)F

Origin of Product

United States

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